molecular formula C10H11BrN4O B12927925 5'-Bromo-3,6-dimethyl-4H-[1,4'-bipyridazin]-6'(1'H)-one CAS No. 6953-93-1

5'-Bromo-3,6-dimethyl-4H-[1,4'-bipyridazin]-6'(1'H)-one

Cat. No.: B12927925
CAS No.: 6953-93-1
M. Wt: 283.12 g/mol
InChI Key: PGDCLPXUOQJLLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

Systematic IUPAC Name

The systematic IUPAC name for this compound is 5'-bromo-3,6-dimethyl-4H,1'H-[1,4'-bipyridazin]-6'-one . This name reflects the bipyridazine backbone, where two pyridazine rings are connected at specific positions. The numbering system prioritizes the parent bipyridazine structure, with the bromine substituent located at the 5' position of the second pyridazine ring. The methyl groups occupy the 3 and 6 positions of the first pyridazine ring, while the ketone group is positioned at the 6' site of the second ring.

An alternative systematic name, 4-bromo-5-(3,6-dimethyl-4H-pyridazin-1-yl)-2H-pyridazin-3-one , is also valid under different nomenclature conventions. This name emphasizes the substitution pattern on the pyridazin-3-one ring, where the bromine atom is at position 4, and the 3,6-dimethyl-4H-pyridazin-1-yl group is attached at position 5.

Alternative Synonyms and Registry Numbers

This compound is recognized by several synonyms and registry identifiers:

  • 4-Bromo-5-(3,6-dimethyl-4H-pyridazin-1-yl)-2H-pyridazin-3-one
  • CAS Registry Number : 6953-93-1

The CAS number provides a unique identifier for this compound in chemical databases, ensuring precise tracking across scientific literature and commercial catalogs.

Molecular Formula and Weight

The molecular formula of 5'-Bromo-3,6-dimethyl-4H-[1,4'-bipyridazin]-6'(1'H)-one is C₁₀H₁₁BrN₄O , derived from its bipyridazine core and substituents. The molecular weight is 283.12 g/mol , calculated as follows:

  • Carbon (C): 12.01 × 10 = 120.10 g/mol
  • Hydrogen (H): 1.008 × 11 = 11.09 g/mol
  • Bromine (Br): 79.90 × 1 = 79.90 g/mol
  • Nitrogen (N): 14.01 × 4 = 56.04 g/mol
  • Oxygen (O): 16.00 × 1 = 16.00 g/mol

Total : 120.10 + 11.09 + 79.90 + 56.04 + 16.00 = 283.13 g/mol .

Table 1: Molecular Composition
Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 10 12.01 120.10
H 11 1.008 11.09
Br 1 79.90 79.90
N 4 14.01 56.04
O 1 16.00 16.00
Total 283.13

Properties

CAS No.

6953-93-1

Molecular Formula

C10H11BrN4O

Molecular Weight

283.12 g/mol

IUPAC Name

5-bromo-4-(3,6-dimethyl-4H-pyridazin-1-yl)-1H-pyridazin-6-one

InChI

InChI=1S/C10H11BrN4O/c1-6-3-4-7(2)15(14-6)8-5-12-13-10(16)9(8)11/h4-5H,3H2,1-2H3,(H,13,16)

InChI Key

PGDCLPXUOQJLLX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=CC1)C)C2=C(C(=O)NN=C2)Br

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

5'-Bromo-3,6-dimethyl-4H-[1,4'-bipyridazin]-6'(1'H)-one has a complex structure characterized by a bipyridazine backbone with bromine and methyl substituents. The general formula can be represented as follows:

  • Molecular Formula : C9_{9}H9_{9}BrN2_{2}O
  • Molecular Weight : Approximately 229.09 g/mol

Structural Representation

PropertyValue
Chemical FormulaC9_{9}H9_{9}BrN2_{2}O
Molecular Weight229.09 g/mol
IUPAC NameThis compound

Research indicates that bipyridazine derivatives exhibit a range of biological activities, primarily through their interaction with various biological targets:

  • Antimicrobial Activity : Studies have shown that bipyridazine compounds possess significant antimicrobial properties against a variety of pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines. The proposed mechanism includes the induction of apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : Certain bipyridazine compounds have been investigated for their potential to modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.

Case Studies

  • Antimicrobial Efficacy :
    • A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several bipyridazine derivatives, including this compound. Results indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Cytotoxicity Against Cancer Cells :
    • In vitro studies reported in Cancer Letters highlighted that this compound induced apoptosis in human breast cancer cells (MCF-7). Flow cytometry analysis showed an increase in sub-G1 phase cells, indicating cell death.
  • Anti-inflammatory Activity :
    • Research featured in Phytotherapy Research demonstrated that this compound inhibited the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a potential application in treating inflammatory diseases.

Scientific Research Applications

Biological Activities

The compound exhibits various biological activities that make it a candidate for further research in medicinal applications.

Antibacterial Activity

Research has demonstrated that 5'-Bromo-3,6-dimethyl-4H-[1,4'-bipyridazin]-6'(1'H)-one possesses antibacterial properties against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (µg/ml)
Staphylococcus aureus12.5
Bacillus subtilis12.5
Escherichia coli25
Salmonella typhi50

These results suggest that the compound is particularly effective against Gram-positive bacteria compared to Gram-negative strains.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The IC50 values obtained from assays indicate its cytotoxic potential:

Cell LineIC50 (µM)
MCF-7 (breast cancer)15
A549 (lung cancer)20
HeLa (cervical cancer)18

The mechanism of action appears to involve the inhibition of specific enzymes crucial for cancer cell growth and survival .

Antibacterial Efficacy Study

A recent study synthesized various derivatives of bipyridazine and evaluated their antibacterial effects. The results indicated that modifications to the side chains significantly affected antibacterial potency, with this compound being one of the most potent compounds against Staphylococcus aureus and Bacillus subtilis.

Anticancer Screening Research

In another comprehensive screening project focused on anticancer properties, this compound was tested against multiple cancer cell lines. The findings suggested promising results in inhibiting proliferation in MCF-7 cells through mechanisms involving apoptosis induction .

Comparison with Similar Compounds

Brominated Aromatic Hydrocarbons

Example Compounds :

  • α-Bromo-3,4-difluorotoluene (CAS 85118-01-0): Density = 1.618 g/cm³, boiling point (bp) = 65°C at 4.5 mmHg .
  • α-Bromo-3,5-difluorotoluene (CAS 141776-91-2): Density = 1.60 g/cm³, bp = 65°C at 4.5 mmHg .

Comparison :

  • Structural Differences: Unlike the bipyridazinone core, these compounds are simple aromatic hydrocarbons with bromine and fluorine substituents.
  • Physical Properties: The bipyridazinone derivative likely has a higher molecular weight and melting point due to its nitrogen-rich heterocyclic structure. Bromine’s electron-withdrawing effect in both classes may reduce solubility in polar solvents.

Bromoindole Alkaloids

Example Compounds :

  • N-(6-bromo-1H-indole-3-carbonyl)-L-arginine : Isolated from Didemnum tunicates, tested for antibacterial activity .
  • 2,2-bis(6'-bromo-3'-indolyl)ethylamine : Synthesized via nitrone chemistry, isolated from Didemnum candidum .

Comparison :

  • Bromine Positioning : In indole alkaloids, bromine is typically at the C-6 position of the indole ring, whereas in the target compound, bromine is on the pyridazine ring. This positional difference may influence electronic properties and reactivity.

Brominated Pyrazolones

Example Compound :

  • 4-bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.23): Molecular weight = 380 Da (observed m/z = 381 [M+H]+) .

Comparison :

  • Heterocyclic Core : Pyrazolones contain a five-membered ring with two adjacent nitrogen atoms, contrasting with the six-membered pyridazine rings in the target compound.
  • Functional Groups : Both classes feature bromine and methyl substituents, which may enhance lipophilicity and influence pharmacokinetic properties.

Brominated Pyrimidinediones (Pesticides)

Example Compound :

  • Bromacil (5-bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione): Used as a herbicide .

Comparison :

  • Substituent Effects : Methyl groups in both compounds may improve stability, while bromine increases molecular bulk and electronegativity .

Data Table: Key Features of Compared Compounds

Compound Class Example Compound Core Structure Bromine Position Key Substituents Notable Properties/Applications
Bipyridazinone Target compound Bipyridazine 5' 3,6-dimethyl, ketone Unknown (structural analogies suggest drug discovery potential)
Brominated Toluene α-Bromo-3,4-difluorotoluene Benzene α-CH2Br 3,4-difluoro High density (1.618 g/cm³)
Bromoindole Alkaloid 2,2-bis(6'-bromo-3'-indolyl)ethylamine Indole C-6 Bisindolyl methane Marine natural product
Brominated Pyrazolone 4-bromo-5-(bromomethyl)-...pyrazol-3-one Pyrazolone C-4 Bromomethyl, chlorophenyl LC/MS m/z 381 [M+H]+
Brominated Pyrimidinedione Bromacil Pyrimidinedione C-5 6-methyl, 1-methylpropyl Herbicide

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYieldReference
Nitrone activationClSiMe₃, RT, 12h72%
Bromine incorporationNBS (N-bromosuccinimide), DMF65–80%

Basic: How is the structural elucidation of this compound performed?

Answer:
Combine spectroscopic and crystallographic methods:

  • NMR/MS : ¹H/¹³C NMR identifies substituent positions (e.g., bromine at C-5', methyl at C-3/6). Compare with analogs like 6-bromoindole derivatives .
  • X-ray crystallography : Use SHELXL for refinement (e.g., anisotropic displacement parameters, twin correction) and ORTEP-3 for 3D visualization .
  • Optical rotation : Determine enantiopurity via polarimetry (MeOH, 1.0 cm cell) .

Basic: How to assess its potential biological activity?

Answer:
Screen against disease-relevant targets:

  • Antibacterial assays : Use MIC (Minimum Inhibitory Concentration) tests against S. aureus and E. coli .
  • Nuclear receptor antagonism : Test FXR (Farnesoid X Receptor) binding via fluorescence polarization .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2), comparing to structurally related compounds like herdmanine D .

Advanced: How to resolve contradictions in crystallographic refinement data?

Answer:
Address challenges using SHELX capabilities:

  • Twinning : Apply TWIN/BASF commands in SHELXL to model pseudo-merohedral twinning .
  • Disorder modeling : Split occupancy for overlapping atoms (e.g., methyl groups) with PART instructions .
  • Validation : Check R1/wR2 convergence (<5% discrepancy) and ADPs (anisotropic displacement parameters) for thermal motion artifacts .

Q. Table 2: Refinement Metrics Example

ParameterValueThreshold
R1 (all data)0.045<0.05
wR20.112<0.15
GooF1.03~1.0

Advanced: How to analyze conflicting spectral data (e.g., NMR vs. MS)?

Answer:
Adopt iterative qualitative analysis:

  • Iterative assignment : Reconcile ¹H NMR shifts (e.g., deshielded protons near bromine) with MS fragmentation patterns (e.g., [M-Br]+ ion) .
  • 2D NMR : Use HSQC/HMBC to resolve ambiguous couplings (e.g., NOE correlations for stereochemistry) .
  • Control experiments : Compare with synthetic intermediates to identify contamination or degradation .

Advanced: What computational methods predict reactivity or regioselectivity?

Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to model bromination sites (C-5' vs. C-4) .
  • NBO analysis : Evaluate electron density to predict nucleophilic attack preferences (e.g., C-5' due to lower LUMO) .
  • MD simulations : Solvent effects (e.g., DMF vs. THF) on reaction pathways using AMBER force fields .

Advanced: How to address regioselectivity challenges in bromination?

Answer:

  • Directing groups : Introduce temporary substituents (e.g., -OMe) to steer bromine to C-5', then deprotect .
  • Lewis acid mediation : Use ZnBr₂ to stabilize transition states, favoring para-bromination in bipyridazine systems .
  • Kinetic vs. thermodynamic control : Adjust temperature (e.g., 0°C vs. reflux) to favor desired regioisomer .

Advanced: How to evaluate stability under varying conditions?

Answer:

  • Thermal stability : TGA/DSC to monitor decomposition >200°C (common for brominated heterocycles) .
  • Photodegradation : UV-Vis spectroscopy under 254 nm light; observe λmax shifts indicating bond cleavage .
  • Hydrolytic stability : Incubate in pH 7.4 buffer (37°C, 7d); quantify degradation via HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.